molecular formula C14H10BrClN2O2 B13854482 N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4

N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4

Cat. No.: B13854482
M. Wt: 357.62 g/mol
InChI Key: LYISZEZBKBGONS-VTBMLFEUSA-N
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Description

N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 is a chemical compound with the molecular formula C14H10Br2N2O2 It is a derivative of acetamide and contains bromine and chlorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 typically involves the reaction of 4-bromo-2-picolinoyl chloride with 2-chloroacetamide in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its deuterated form (d4) also makes it valuable in certain research contexts, such as isotope labeling studies .

Properties

Molecular Formula

C14H10BrClN2O2

Molecular Weight

357.62 g/mol

IUPAC Name

N-[4-bromo-2-(3,4,5,6-tetradeuteriopyridine-2-carbonyl)phenyl]-2-chloroacetamide

InChI

InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D

InChI Key

LYISZEZBKBGONS-VTBMLFEUSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)[2H])[2H]

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl

Origin of Product

United States

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